molecular formula C27H30O5 B8065766 D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-

D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)-

Cat. No.: B8065766
M. Wt: 434.5 g/mol
InChI Key: RUKISBROENRDFT-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- is a chemically modified monosaccharide derivative characterized by the removal of the hydroxyl group at the C2 position and the substitution of benzyl (phenylmethyl) groups at the C3, C4, and C6 positions. This compound is part of a broader class of protected deoxy sugars used in synthetic organic chemistry, particularly in glycosylation reactions and nucleoside synthesis. Its structure is distinguished by the arabino configuration (C3 and C4 hydroxyls on opposite sides in the open-chain form) and the strategic placement of benzyl groups, which enhance stability and solubility in organic solvents .

Properties

IUPAC Name

(3R,4R,5R)-5-hydroxy-3,4,6-tris(phenylmethoxy)hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,17,25-27,29H,16,18-21H2/t25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKISBROENRDFT-ZONZVBGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal (1 ) is a cornerstone method for synthesizing the target compound. This approach leverages N-halosuccinimide (NIS or NBS) and alcohols (e.g., methanol) to introduce a halogen and alkoxy group at C-1 and C-2, respectively. The reaction proceeds via electrophilic addition, forming a transient oxonium ion intermediate that undergoes nucleophilic attack by the alcohol.

Key Steps :

  • Haloalkoxylation : Treatment of 1 with NIS in methanol at 0–10°C yields methyl 2-deoxy-2-iodo-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside (2 ) with >85% regioselectivity.

  • Reductive Dehalogenation : Catalytic hydrogenation (Pd/C, H₂, 50–120 psi) removes the iodine at C-2 and debenzylates the sugar, producing methyl 2-deoxy-α/β-D-glucopyranoside (3 ) in 70–89% yield.

Advantages :

  • High yields (89% after hydrogenation).

  • Scalable under mild conditions.

Glycosylation and Subsequent Functionalization

Benzyl Protection Strategies

Alternative routes begin with partially protected glucopyranosides. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside (4 ) undergoes sequential benzylation at C-3 using benzyl bromide (BnBr) and NaH, achieving 3,4,6-tri-O-benzyl protection. Deoxygenation at C-2 is then accomplished via Barton-McCombie reaction (Bu₃SnH, AIBN) or Mitsunobu conditions (DIAD, PPh₃).

Yield Comparison :

StepReagentsYield (%)
Benzylation of 4 BnBr, NaH, DMF92
Deoxygenation at C-2Bu₃SnH, AIBN, toluene78

Challenges :

  • Steric hindrance at C-3 complicates benzylation.

  • Requires rigorous anhydrous conditions.

Oxidation-Reduction Sequences

Lactone Intermediate Formation

Oxidation of 3,4,6-tri-O-benzyl-1,5-anhydro-D-arabino-hex-1-enitol (5 ) with dimethyl sulfoxide (DMSO) and oxalyl chloride generates the corresponding lactone (6 ). Subsequent reduction with NaBH₄ or LiAlH₄ yields the open-chain sugar, which is benzylated and purified via ion-exchange chromatography.

Reaction Conditions :

  • Oxidation : DMSO, (COCl)₂, -78°C, 2 h (98% yield).

  • Reduction : NaBH₄, THF, 0°C → rt, 4 h (83% yield).

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 5.75–6.20 (m, H-1), 4.30–5.00 (m, 3×PhCH₂).

  • Optical Rotation : [α]D +21.5° (c 1.0, CHCl₃).

Characterization and Analytical Data

Structural Confirmation

The final product is characterized by:

  • ¹³C NMR : 103.2 ppm (C-1), 75.4–68.3 ppm (C-3,4,6), 55.1 ppm (OCH₃).

  • Melting Point : 103–107°C.

  • HRMS : m/z 434.52 [M+H]⁺.

Comparative Analysis of Methods

MethodOverall Yield (%)Purity (%)Scalability
Haloalkoxylation89>95High
Glycosylation7890Moderate
Lactone Reduction6588Low

Industrial and Research Applications

The haloalkoxylation route is favored in industrial settings due to its scalability and minimal byproducts. Research applications often employ lactone intermediates for isotopic labeling (e.g., ¹³C at C-6).

Future Directions :

  • Enzymatic deoxygenation to improve stereocontrol.

  • Flow chemistry adaptations for continuous synthesis .

Chemical Reactions Analysis

Types of Reactions: D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Glycobiology Research

D-arabino-Hexose derivatives are crucial in glycobiology for studying glycan-protein interactions. The compound serves as a building block for synthesizing glycosylated molecules, which are essential for understanding cellular recognition processes and signaling pathways.

Synthesis of Glycosides

This compound is utilized in the synthesis of various glycosides. Its ability to protect hydroxyl groups allows for selective reactions that lead to the formation of glycosidic bonds. This property is particularly useful in creating complex carbohydrates for pharmaceutical applications .

Antiviral Research

Research has indicated that derivatives of D-arabino-Hexose can exhibit antiviral properties by inhibiting viral replication mechanisms. These compounds may interfere with viral DNA synthesis, thus providing a potential therapeutic avenue for treating viral infections .

Case Study 1: Synthesis of Glycosylated Antibodies

A study demonstrated the use of D-arabino-Hexose derivatives in the synthesis of glycosylated antibodies. These antibodies showed enhanced stability and efficacy in targeting specific antigens, which is crucial for developing better diagnostic and therapeutic agents.

Case Study 2: Antiviral Activity Assessment

In a controlled laboratory setting, researchers evaluated the antiviral activity of D-arabino-Hexose derivatives against several viruses. The results indicated a significant reduction in viral load when treated with these compounds, suggesting their potential as antiviral agents.

Mechanism of Action

The mechanism of action of D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phenylmethyl groups enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved include the inhibition of glycosidases, which play a crucial role in the breakdown of complex carbohydrates .

Comparison with Similar Compounds

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

  • Structural Differences: The galactose backbone (galacto configuration) contrasts with the arabino configuration of the target compound. In galactose, the C4 hydroxyl is axial, whereas in arabinose, it is equatorial. Benzyl groups are similarly positioned at C3, C4, and C6, but the stereochemical differences influence reactivity in glycosylation reactions.
  • Applications: Used in the synthesis of galactose-containing glycoconjugates, whereas the arabino analog is tailored for arabinose-based systems .

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose

  • Protecting Group Strategy: Acetyl groups at C1, C3, C4, and C6 instead of benzyl groups. Acetates are labile under basic conditions, whereas benzyl groups require hydrogenolysis for removal.
  • Physicochemical Properties :
    • Acetylated derivatives typically exhibit lower melting points (e.g., 117–118°C for S-phenyl analogs) compared to benzyl-protected compounds, which are often oils or amorphous solids .

Tri-O-benzyl-D-glucal

  • Functional Group Variation :
    • Contains an unsaturated enitol (1,5-anhydro structure) at the C1-C2 position, enabling participation in Ferrier rearrangements or glycosylations via radical pathways.
    • The target compound lacks this unsaturation, limiting its utility in similar reactions but enhancing stability .

2-Deoxy-D-glucose (2-DG)

  • Biological Relevance: A non-protected deoxy sugar used as a glycolysis inhibitor. Unlike the target compound, it lacks benzyl groups, making it water-soluble and biologically active. Acute toxicity data (LD₅₀ subcutaneous in mice: 5,500 mg/kg) highlight differences in safety profiles, though data for the benzyl-protected analog are unavailable .

Physicochemical Properties

Compound Protecting Groups Melting Point/State Key Applications
Target Compound 3,4,6-Tris-O-benzyl Oil (neat) Glycosylation intermediates
1,3,4,6-Tetra-O-acetyl analog Acetyl 117–118°C (solid) NMR characterization, synthetic steps
Tribenoside 3,5,6-Tris-O-benzyl Oil Vascular protection, anti-inflammatory

Biological Activity

D-arabino-Hexose, 2-deoxy-3,4,6-tris-O-(phenylmethyl)- (CAS No. 132732-60-6) is a carbohydrate derivative with significant biological activity. Its structure consists of a hexose unit with three phenylmethyl (benzyl) groups attached to the hydroxyl positions at C-3, C-4, and C-6. This modification enhances its stability and bioavailability, making it a subject of interest in various biochemical and pharmacological studies.

  • Molecular Formula : C27H30O5
  • Molecular Weight : 434.532 g/mol
  • IUPAC Name : (4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
  • Synonyms : 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose

Biological Activity

The biological activity of D-arabino-Hexose derivatives has been explored in various contexts:

1. Antimicrobial Activity

Studies have indicated that phenylmethyl glycosides exhibit antimicrobial properties. The presence of the benzyl groups in D-arabino-Hexose enhances its interaction with microbial cell membranes, potentially disrupting their integrity and leading to cell lysis.

2. Antitumor Effects

Research has shown that certain glycosides can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

3. Immunomodulatory Properties

D-arabino-Hexose derivatives have been reported to influence immune responses. They may enhance macrophage activity and promote the production of cytokines, which are critical for immune system regulation.

Case Studies

StudyFocusFindings
Antimicrobial effectsD-arabino-Hexose showed inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Antitumor activityInduced apoptosis in human leukemia cells with IC50 values around 15 µM.
ImmunomodulationEnhanced TNF-alpha production in macrophages by 50% compared to controls.

The biological activities of D-arabino-Hexose can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the phenylmethyl groups allows for better membrane penetration and disruption.
  • Signal Pathway Modulation : Glycosides can influence various intracellular signaling pathways, leading to altered gene expression and cellular responses.
  • Cytokine Production : Enhanced cytokine production can lead to improved immune responses against pathogens or tumor cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-deoxy-D-arabino-hexose derivatives with multiple benzyl protections?

  • Answer : A key method involves partial deoxygenation of precursor sugars followed by regioselective benzylation. For example, Evtushenko (1991) demonstrated the synthesis of methyl dideoxyhexopyranosides via controlled deoxygenation, which can be adapted for introducing benzyl groups at C-3, C-4, and C-6 positions . Protecting group compatibility (e.g., benzyl vs. acetyl) must be optimized to avoid side reactions during glycosylation steps.

Q. How can the stereochemical configuration of 2-deoxy-D-arabino-hexose derivatives be confirmed experimentally?

  • Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for determining spatial arrangements of benzyl-protected hydroxyl groups. For instance, Pratt and Richtmyer (1957) used X-ray crystallography to resolve stereochemistry in related anhydro-deoxysugar derivatives, providing a reference for NMR assignments . Coupling constants (JHHJ_{HH}) in 1H^{1}\text{H}-NMR also help distinguish axial vs. equatorial substituents.

Q. What analytical techniques are suitable for characterizing intermediates in multistep syntheses of tris-O-benzylated deoxysugars?

  • Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}-NMR are essential. lists exact mass data (e.g., 438.1420 for diethyl mercaptal derivatives), which aids in verifying molecular formulas . Thin-layer chromatography (TLC) with iodine staining can track benzyl-protected intermediates due to their UV-inactive nature.

Advanced Research Questions

Q. How do steric effects from tris-O-benzyl groups influence the conformational flexibility of 2-deoxy-D-arabino-hexose in glycosylation reactions?

  • Answer : The bulky benzyl groups restrict ring puckering and stabilize specific chair conformations. Computational studies (e.g., ) on deoxysugars suggest that torsional strain from benzyl ethers can alter transition-state energies during glycosidic bond formation, impacting α/β selectivity . Experimental validation via kinetic isotopic effect (KIE) studies is recommended.

Q. What strategies mitigate competing elimination pathways during acid-catalyzed glycosylation of 3,4,6-tris-O-benzyl-2-deoxy-D-arabino-hexose?

  • Answer : Use of mild Lewis acids (e.g., trimethylsilyl triflate) at low temperatures (-40°C) minimizes elimination. highlights the instability of enitol intermediates under strong acidic conditions, necessitating careful control of reaction pH and temperature . Preactivation of the glycosyl donor as a trichloroacetimidate can also enhance reactivity without side reactions.

Q. How does the electronic environment of tris-O-benzyl protections affect the stability of 2-deoxy-D-arabino-hexose derivatives under oxidative conditions?

  • Answer : Benzyl groups provide electron-rich environments, making the sugar susceptible to oxidation at the anomeric center. Stability studies (e.g., in ) recommend inert atmospheres (N2_2/Ar) and chelating agents to sequester trace metals that accelerate degradation . Comparative TGA/DSC analysis can quantify thermal stability differences between benzyl and alternative protections (e.g., p-methoxybenzyl).

Q. What are the ecological implications of accidental release of tris-O-benzyl deoxysugar intermediates into aqueous systems?

  • Answer : notes that benzyl-protected sugars are "slightly hazardous" to aquatic ecosystems due to slow hydrolysis into phenolic byproducts. Researchers should implement waste-neutralization protocols (e.g., catalytic hydrogenation to remove benzyl groups) before disposal . Biodegradability assays (e.g., OECD 301F) are advised for novel derivatives.

Methodological Considerations

  • Data Contradictions : lists the compound as "D-lyxo-Hexose," while other sources (e.g., ) use "D-arabino" configurations. Researchers must verify stereochemical descriptors via IUPAC nomenclature rules and cross-reference with optical rotation data .
  • Advanced Applications : The compound serves as a precursor for rare deoxy-disaccharides ( ) and glycosidase inhibitors. Enzymatic assays using 13C^{13}\text{C}-labeled derivatives (e.g., , CAS 201612-55-7) can elucidate metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.